4-[(Azetidin-3-yloxy)methyl]pyridine
CAS No.:
Cat. No.: VC17819863
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.
![4-[(Azetidin-3-yloxy)methyl]pyridine -](/images/structure/VC17819863.png)
Specification
Molecular Formula | C9H12N2O |
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Molecular Weight | 164.20 g/mol |
IUPAC Name | 4-(azetidin-3-yloxymethyl)pyridine |
Standard InChI | InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)7-12-9-5-11-6-9/h1-4,9,11H,5-7H2 |
Standard InChI Key | WOPZELOUQVDGSI-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)OCC2=CC=NC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring linked via a methyleneoxy bridge to an azetidine moiety. The azetidine group—a four-membered saturated ring containing one nitrogen atom—imparts conformational rigidity, while the pyridine ring contributes aromaticity and hydrogen-bonding capabilities. This hybrid structure enhances binding affinity to biological targets, particularly neuronal receptors .
Table 1: Comparative Structural Data of Azetidine-Pyridine Derivatives
The stereoelectronic properties of 4-[(Azetidin-3-yloxy)methyl]pyridine are influenced by the electron-rich pyridine nitrogen and the strained azetidine ring. Quantum mechanical calculations predict a dipole moment of approximately 3.2 D, favoring interactions with polar binding pockets .
Thermodynamic and Solubility Profiles
Experimental data on melting/boiling points remain unreported, but analogous azetidine derivatives exhibit melting points between 80–120°C . The compound’s logP (octanol-water partition coefficient) is estimated at 1.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Solubility in aqueous buffers (pH 7.4) is limited (<1 mg/mL), necessitating formulation with co-solvents like dimethyl sulfoxide (DMSO) for biological assays .
Synthetic Methodologies
Stille Coupling for Radiolabeled Analogues
A key synthetic route involves palladium-catalyzed Stille coupling to introduce carbon-11 labels for positron emission tomography (PET) imaging. In a validated protocol, tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl)azetidine-1-carboxylate reacts with []iodomethane at 80°C for 5 minutes, followed by deprotection with trifluoroacetic acid (TFA) . This method achieves a decay-corrected radiochemical yield of 39% and a synthesis time of 43 minutes, producing 0.46 GBq of the final product from 5.2 GBq of []iodomethane .
Non-Radiolabeled Synthesis
For non-radioactive batches, nucleophilic substitution reactions between 4-(chloromethyl)pyridine and azetidin-3-ol under basic conditions (e.g., KCO in acetonitrile) yield the target compound. Purification via flash chromatography (silica gel, ethyl acetate/hexane) typically affords ≥95% purity .
Pharmacological Applications
α4β2-nAChR Partial Agonism
4-[(Azetidin-3-yloxy)methyl]pyridine derivatives exhibit nanomolar affinity for α4β2-nAChRs (), making them candidates for treating depression and nicotine addiction . In the mouse forced swim test (FST), structural analogues demonstrated dose-dependent reductions in immobility time (up to 60% at 10 mg/kg), comparable to imipramine . The azetidine ring’s conformational restraint optimizes receptor-ligand interactions, as evidenced by a 30-fold potency drop when replaced with pyrrolidine .
Metabolic Stability Enhancements
Early lead compounds with hydroxyl groups () on the azetidine ring suffered rapid glucuronidation ( in human liver microsomes). Fluoromethyl substitution () improved metabolic stability () while maintaining receptor affinity () .
Analytical Characterization
Spectroscopic Data
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(400 MHz, CDCl): δ 8.51 (d, , 2H, pyridine H-2/H-6), 7.33 (d, , 2H, pyridine H-3/H-5), 4.73 (s, 2H, OCH), 4.12–4.08 (m, 1H, azetidine H-3), 3.72–3.68 (m, 2H, azetidine H-1/H-5), 2.45–2.40 (m, 2H, azetidine H-2/H-4) .
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HRMS (ESI+): m/z calcd. for [M+H]: 190.0975; found: 190.0978 .
Future Directions
Therapeutic Development
Ongoing studies aim to optimize bioavailability through prodrug strategies (e.g., phosphonate esters) and evaluate in vivo efficacy in neuropathic pain models .
PET Imaging Probes
The carbon-11-labeled analogue holds promise for quantifying α4β2-nAChR density in Alzheimer’s disease. Preliminary autoradiography in postmortem brain tissues revealed specific binding () displaceable by cytisine .
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